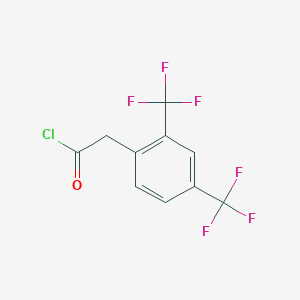

2,4-Bis(trifluoromethyl)acetyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2,4-bis(trifluoromethyl)phenyl]acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF6O/c11-8(18)3-5-1-2-6(9(12,13)14)4-7(5)10(15,16)17/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHBMXCRYAEEPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 2,4 Bis Trifluoromethyl Acetyl Chloride

Nucleophilic Acyl Substitution Reactions

2,4-Bis(trifluoromethyl)acetyl chloride, as an acyl chloride, readily undergoes nucleophilic acyl substitution reactions. pearson.comlibretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the substitution of the chloride leaving group. libretexts.orgmasterorganicchemistry.com The general mechanism involves a two-step addition-elimination process. masterorganicchemistry.com

The reactivity of acyl chlorides is the highest among carboxylic acid derivatives, which means that reactions with nucleophiles like amines and alcohols are typically rapid and often exothermic. fishersci.itchemguide.co.ukkhanacademy.org

Mechanisms of Amide Formation with Primary and Secondary Amines

The reaction of this compound with primary and secondary amines proceeds through a nucleophilic addition-elimination mechanism to form the corresponding N-substituted amides. chemguide.co.uk The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. chemguide.co.uk

This initial attack forms a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, and the chloride ion is eliminated as a leaving group. A base, often a second equivalent of the amine, is required to neutralize the hydrogen chloride produced during the reaction, forming an ammonium (B1175870) salt. chemguide.co.uklibretexts.org

Reaction Steps:

Nucleophilic Attack: The amine attacks the carbonyl carbon of the this compound.

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Elimination of Leaving Group: The chloride ion is expelled, and the carbonyl double bond is restored.

Deprotonation: A base removes a proton from the nitrogen, yielding the final amide product.

| Amine Type | Reactant | Product |

|---|---|---|

| Primary Amine | This compound + R-NH2 | N-alkyl/aryl-2,4-bis(trifluoromethyl)acetamide + R-NH3+Cl- |

| Secondary Amine | This compound + R2NH | N,N-dialkyl/diaryl-2,4-bis(trifluoromethyl)acetamide + R2NH2+Cl- |

Recent research has explored various methods for amide synthesis, including the use of in-situ generated chloro- and imido-phosphonium salts and bio-based solvents to improve efficiency and sustainability. hud.ac.ukacs.org Additionally, methods for synthesizing N-trifluoromethyl amides from carboxylic acid derivatives highlight the ongoing interest in fluorinated organic compounds. nih.govresearchgate.net

Esterification Pathways with Hydroxyl-Containing Substrates

The reaction of this compound with alcohols or phenols (hydroxyl-containing substrates) results in the formation of esters. This process, a type of nucleophilic acyl substitution, is often referred to as acylation. libretexts.org The mechanism is analogous to amide formation, with the oxygen atom of the hydroxyl group acting as the nucleophile. chemguide.co.uk

The reaction is typically rapid and irreversible, driven by the high reactivity of the acyl chloride. libretexts.org It is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrogen chloride byproduct. fishersci.itlibretexts.org

Mechanism of Esterification:

Nucleophilic Attack: The alcohol's oxygen atom attacks the carbonyl carbon of the acyl chloride.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Chloride Elimination: The carbonyl group reforms with the elimination of the chloride ion.

Deprotonation: The base removes the proton from the oxygen, yielding the ester.

| Substrate | General Reaction | Product Type |

|---|---|---|

| Primary Alcohol | This compound + R-CH2OH | Alkyl 2,4-bis(trifluoromethyl)acetate |

| Secondary Alcohol | This compound + R2CHOH | Alkyl 2,4-bis(trifluoromethyl)acetate |

| Phenol | This compound + Ar-OH | Aryl 2,4-bis(trifluoromethyl)acetate |

Studies on the esterification of alcohols using acetyl chloride under solvent-free conditions have demonstrated high yields and efficiency, highlighting the practicality of this method. researchgate.netiiste.org The principles of Fischer esterification, while typically acid-catalyzed with carboxylic acids, provide a foundational understanding of the equilibrium nature of ester formation, which is overcome by the high reactivity of acyl chlorides. masterorganicchemistry.com

Hydrolysis Mechanisms and Product Formation

Hydrolysis of this compound occurs readily upon contact with water, even atmospheric moisture, due to the high reactivity of the acyl chloride. libretexts.orgyoutube.com This reaction is another example of nucleophilic acyl substitution, where water acts as the nucleophile.

The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of a chloride ion. The final step is the deprotonation of the protonated carboxylic acid by another water molecule or the released chloride ion to yield 2,4-bis(trifluoromethyl)acetic acid and hydrochloric acid. youtube.com

Hydrolysis Reaction:

Reactants: this compound + Water

Products: 2,4-Bis(trifluoromethyl)acetic acid + Hydrochloric acid

The high reactivity of trifluoroacetyl chloride with water to form trifluoroacetic acid and hydrogen chloride is well-documented and analogous to the hydrolysis of this compound. wikipedia.org Dynamic modeling and bifurcation analysis have been used to study the safe operating conditions for the hydrolysis of similar compounds like acetyl chloride. researchgate.net

Electrophilic Aromatic Substitution Involving Bis(trifluoromethyl)acetyl Moieties

Friedel-Crafts Type Acylation Reactions

This compound can be used as an acylating agent in Friedel-Crafts acylation reactions. masterorganicchemistry.com This electrophilic aromatic substitution reaction allows for the introduction of the 2,4-bis(trifluoromethyl)acetyl group onto an aromatic ring. organic-chemistry.orgsigmaaldrich.com The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). masterorganicchemistry.comwikipedia.org

The Lewis acid catalyst coordinates with the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of a highly reactive acylium ion. masterorganicchemistry.com This acylium ion then acts as the electrophile and is attacked by the electron-rich aromatic ring. sigmaaldrich.com

Mechanism of Friedel-Crafts Acylation:

Formation of Acylium Ion: The Lewis acid catalyst reacts with this compound to form a resonance-stabilized acylium ion.

Electrophilic Attack: The aromatic ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate (arenium ion).

Deprotonation: A base (such as AlCl₄⁻) removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound because the acyl group is deactivating. This prevents further acylation of the product. organic-chemistry.org

Influence of Bis(trifluoromethyl) Substitution on Aromatic Ring Activation and Deactivation

The trifluoromethyl (-CF₃) group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.govbeilstein-journals.org When a bis(trifluoromethyl)acetyl group is attached to an aromatic ring, it has a significant deactivating effect on the ring towards further electrophilic aromatic substitution. minia.edu.eg

This deactivation occurs primarily through a strong negative inductive effect (-I effect), where the electron density is pulled away from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. minia.edu.eg

Due to this strong deactivating nature, the bis(trifluoromethyl)acetyl group acts as a meta-director for subsequent electrophilic aromatic substitution reactions. minia.edu.egchegg.com When an electrophile attacks an aromatic ring substituted with a deactivating group, the attack at the meta position leads to a more stable carbocation intermediate compared to attack at the ortho or para positions. minia.edu.egyoutube.com In the resonance structures for ortho and para attack, one of the contributors places a positive charge on the carbon atom directly bonded to the electron-withdrawing group, which is highly unfavorable. minia.edu.eg

The presence of trifluoromethyl groups is known to enhance the electrophilic character at adjacent functional groups. nih.gov While this property is key to the reactivity of the acyl chloride itself, once attached to an aromatic ring, the strong electron-withdrawing nature dominates, leading to deactivation.

Role in Carbon-Carbon Bond Forming Reactions

Condensation Reactions with Activated Methylene (B1212753) Compounds

This compound is a reactive acyl chloride that can participate in condensation reactions with compounds containing an active methylene group. These reactions are a fundamental method for forming new carbon-carbon bonds. Active methylene compounds are characterized by a CH2 group flanked by two electron-withdrawing groups, which increases the acidity of the methylene protons.

In a typical reaction, a base is used to deprotonate the active methylene compound, generating a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of this compound. The initial tetrahedral intermediate subsequently collapses, eliminating the chloride ion and forming the C-C bond.

The presence of two trifluoromethyl groups on the aromatic ring of the acetyl chloride significantly influences its reactivity. These strongly electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This heightened reactivity often allows the condensation to proceed under milder conditions than with less substituted acetyl chlorides.

Commonly used active methylene compounds in these reactions include malonic esters, acetoacetic esters, and their derivatives. The products of these condensation reactions are β-dicarbonyl compounds, which are versatile intermediates in organic synthesis, capable of undergoing further transformations such as cyclizations, decarboxylations, and alkylations.

For instance, the reaction with diethyl malonate in the presence of a suitable base like sodium ethoxide would yield a diethyl 2-(2,4-bis(trifluoromethyl)benzoyl)malonate. The general mechanism involves the formation of an enolate from the active methylene compound, which then acts as the nucleophile.

The efficiency and outcome of these condensation reactions can be influenced by several factors, including the choice of base, solvent, and reaction temperature. The selection of these parameters is crucial to maximize the yield of the desired product and minimize potential side reactions.

Interactive Data Table: Examples of Activated Methylene Compounds

| Compound Name | Structure | pKa (in DMSO) |

| Diethyl malonate | CH₂(COOEt)₂ | 16.4 |

| Ethyl acetoacetate | CH₃COCH₂COOEt | 14.2 |

| Malononitrile | CH₂(CN)₂ | 11.1 |

| Acetylacetone | CH₃COCH₂COCH₃ | 13.3 |

Mechanisms in Cyclocondensation Reactions

Cyclocondensation reactions involving this compound are a powerful tool for the synthesis of various heterocyclic compounds. These reactions proceed through a sequence of condensation and cyclization steps, often in a single pot. The mechanism typically begins with the initial carbon-carbon bond formation as described in the condensation with active methylene compounds.

Following the initial acylation, the resulting intermediate, which contains both the 2,4-bis(trifluoromethyl)benzoyl moiety and a reactive functional group from the original active methylene compound, undergoes an intramolecular reaction to form a ring. The nature of the heterocyclic ring formed depends on the structure of the active methylene compound or other bifunctional nucleophiles used.

For example, a reaction with a compound containing both an active methylene group and a nucleophilic group like an amine or a hydroxyl group can lead to the formation of nitrogen- or oxygen-containing heterocycles, respectively. The electron-withdrawing trifluoromethyl groups can play a role in influencing the regioselectivity of the cyclization step by affecting the electron density at different positions of the intermediate.

A plausible general mechanism for a cyclocondensation reaction could involve:

Initial Acylation: Formation of an open-chain intermediate by the reaction of this compound with a bifunctional nucleophile.

Intramolecular Nucleophilic Attack: The second nucleophilic group within the intermediate attacks an electrophilic site, often the carbonyl carbon of the newly introduced acyl group or another electrophilic center.

Dehydration/Elimination: The cyclic intermediate then eliminates a small molecule, such as water or an alcohol, to form the stable heterocyclic ring.

These reactions are instrumental in constructing complex molecular architectures that are often found in pharmaceuticals and materials science. The specific conditions, such as the use of acid or base catalysts and the choice of solvent, are critical for directing the reaction towards the desired cyclic product.

Other Characteristic Reactivity Profiles

Investigation of Acid-Base Interactions

While this compound is primarily an acylating agent, the trifluoromethylphenyl moiety it contains is relevant in the context of acid-base chemistry, particularly in the design of catalysts and synthetic intermediates. orgsyn.org The strong electron-withdrawing nature of the two trifluoromethyl groups significantly increases the acidity of any protons on the aromatic ring and can influence the basicity of nearby functional groups in molecules derived from it.

The 2,4-bis(trifluoromethyl)phenyl group, when incorporated into larger molecules, can impact the pKa of acidic protons and the pKb of basic centers. This electronic effect is a critical consideration in catalysis, where the tuning of acidity or basicity of a catalyst can be crucial for its activity and selectivity.

For example, ligands containing the 3,5-bis(trifluoromethyl)phenyl group (a constitutional isomer of the 2,4-substituted pattern) are frequently used in catalysis. orgsyn.org The electronic properties of this group are exploited to modulate the Lewis acidity of metal centers in catalysts. While direct studies on the acid-base interactions of this compound itself are less common, the principles derived from related structures are applicable. The acetyl chloride functional group is hydrolytically unstable and reacts with water to form 2,4-bis(trifluoromethyl)phenylacetic acid and hydrochloric acid, both of which are acidic.

The investigation of these interactions often involves spectroscopic methods, such as NMR, to probe the electronic environment of atoms within the molecule, and potentiometric titrations to determine pKa values of derivative compounds. Understanding these acid-base properties is essential for predicting the behavior of molecules containing the 2,4-bis(trifluoromethyl)phenyl moiety in various chemical environments.

Despite a comprehensive search for information, there is currently insufficient publicly available research to detail the specific applications of This compound in the outlined areas of advanced organic synthesis and analytical chemistry.

The performed searches did not yield specific examples or detailed research findings on the use of This compound for the following applications:

As a versatile building block in the synthesis of fluorinated heterocyclic systems.

In stereoselective and enantioselective syntheses of fluorinated chiral compounds.

As a derivatization agent in Gas Chromatography (GC), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for enhanced analysis.

In surface functional group characterization via Chemical Derivatization X-ray Photoelectron Spectroscopy (CD-XPS).

While the search provided general information on the synthesis of fluorinated compounds and various derivatization techniques, it did not specifically mention or detail the role of This compound in these contexts. Therefore, in strict adherence to the provided instructions to only focus on the specified compound and outline, this article cannot be generated at this time.

Table of Compounds Mentioned

Since no specific reactions or applications involving other compounds could be detailed based on the direct relevance of "this compound," a table of other mentioned compounds cannot be provided in a meaningful context.

Applications in Advanced Organic Synthesis and Derivatization Research

Role in the Development of Fine Chemicals and Specialty Intermediates

The compound 2,4-Bis(trifluoromethyl)acetyl chloride is a specialized intermediate whose value in organic synthesis is primarily derived from the reactive acyl chloride group and the unique properties imparted by the 2,4-bis(trifluoromethyl)phenyl moiety. This structural combination makes it a significant building block for creating a range of fine chemicals and specialty intermediates with tailored electronic and physical properties. As an acylating agent, it readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. This reactivity is the foundation for its role in constructing more complex molecules destined for high-performance applications. The presence of two trifluoromethyl (-CF₃) groups on the phenyl ring dramatically influences the properties of the resulting derivatives. These strong electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making the acetyl chloride highly reactive. Furthermore, the trifluoromethyl groups increase the lipophilicity, metabolic stability, and binding affinity of the molecules they are incorporated into, which are highly desirable traits in materials science and medicinal chemistry. researchgate.netnih.gov

Precursors for Advanced Materials and Organic Light-Emitting Diodes (OLEDs)

The introduction of trifluoromethyl groups is a key strategy in the design of advanced materials, including specialty polymers and liquid crystals. nih.govbeilstein-journals.org The 2,4-bis(trifluoromethyl)phenyl motif, introduced via precursors like this compound, can significantly enhance material properties such as thermal stability, chemical resistance, and hydrophobicity. nih.gov For instance, in the synthesis of polyamide-imide (PAI) materials, incorporating monomers containing bis(trifluoromethyl)phenyl groups has been shown to increase the water contact angle and decrease water absorption, leading to materials with superior hydrophobic properties suitable for demanding applications. nih.gov

In the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), the strategic placement of trifluoromethyl groups is crucial for tuning the optoelectronic properties of materials. uniss.itgoogleapis.com Introducing the -CF₃ group can adjust the electron cloud distribution and energy levels (HOMO/LUMO) of molecules, which can facilitate electron injection and transport, thereby improving the luminous efficiency and operational stability of OLED devices. nih.gov While direct synthesis examples using this compound are not extensively documented in public literature, its role can be inferred from the use of analogous structures. For example, platinum(II) complexes featuring ligands with bis(trifluoromethyl)-pyrazolyl groups have been synthesized and shown to emit light in the green-blue region, making them relevant for OLED applications. nih.gov A precursor like this compound could be employed to synthesize ligands or functional molecules where the bis(trifluoromethyl)phenyl group helps to suppress intermolecular stacking and enhance the performance of the final device.

The table below summarizes the impact of trifluoromethyl groups on material properties.

| Property Enhanced | Application Area | Rationale |

| Hydrophobicity | Specialty Polymers (e.g., PAI) | The fluorine atoms in the -CF₃ groups lower the surface energy of the material, repelling water. nih.gov |

| Thermal Stability | High-Performance Polymers | The strong carbon-fluorine bonds increase the energy required to break down the polymer structure. |

| Electron Transport | Organic Electronics (OLEDs) | The strong electron-withdrawing nature of -CF₃ groups can lower LUMO energy levels, facilitating electron injection. nih.gov |

| Solubility | Polymer Chemistry | The presence of bulky, fluorinated groups can disrupt polymer chain packing, improving solubility in organic solvents. nih.gov |

| Dielectric Properties | Liquid Crystals | The C-F bond dipole moment can be leveraged to create materials with specific dielectric anisotropy for display technologies. beilstein-journals.org |

Synthetic Routes to Bioactive Molecules in Agrochemical and Pharmaceutical Research

The trifluoromethyl group is a well-established pharmacophore in modern drug and agrochemical design, with over half of the agrochemicals introduced in the last two decades containing fluorine. nih.gov The 2,4-bis(trifluoromethyl)phenyl moiety is particularly valuable for its ability to enhance biological activity, improve metabolic stability, and increase membrane permeability. nih.gov this compound serves as a key reagent for incorporating this potent structural motif into new chemical entities.

In pharmaceutical research, the bis(trifluoromethyl)phenyl group is present in several approved drugs and clinical candidates. For example, the drug Dutasteride, a 5α-reductase inhibitor, features a 2,5-bis(trifluoromethyl)phenyl group, which contributes significantly to its high potency. mdpi.com Similarly, novel analogs of the investigational drug Enobosarm have been designed with bis(trifluoromethyl) groups to improve binding affinity to the androgen receptor. jelsciences.com

Synthetic routes to such bioactive molecules often involve the formation of an amide or ester bond. This compound is an ideal reactant for this purpose. For example, in the synthesis of novel enzyme inhibitors or receptor antagonists, a common step is the acylation of a key amine or alcohol intermediate. The reaction of this compound with an amine-containing scaffold (R-NH₂) would proceed via nucleophilic acyl substitution to yield a stable amide, effectively installing the desired bioactive moiety.

Recent research has demonstrated the synthesis of bis(trifluoromethyl)-substituted phenyl ferulate derivatives as nonsteroidal inhibitors of human steroid 5α-reductase type-1, highlighting a potential therapeutic application for androgen-related conditions. acs.org Furthermore, pyrazole (B372694) derivatives containing a 3,5-bis(trifluoromethyl)phenyl group have been synthesized and identified as potent antibacterial agents against drug-resistant bacteria like MRSA. researchgate.net The synthetic pathway to these pyrazoles often involves intermediates that could be readily derivatized using an acyl chloride to explore structure-activity relationships.

The table below lists examples of bioactive molecules and agrochemicals where the bis(trifluoromethyl)phenyl moiety or related structures play a crucial role.

| Compound Class | Target Application | Role of Bis(trifluoromethyl)phenyl Moiety |

| Pyrazole Derivatives | Antibacterial Agents | Enhances potency against Gram-positive bacteria, including MRSA. researchgate.net |

| Phenyl Ferulate Derivatives | SRD5A1 Inhibitors (Antiandrogenic) | Improves binding affinity through hydrophobic and halogen interactions with key residues. acs.org |

| Enobosarm Analogs | Androgen Receptor Modulators | Increases binding affinity and potency for treating conditions like muscle wasting. jelsciences.com |

| Trifluoromethylpyridines | Agrochemicals (Herbicides, Fungicides) | A key structural motif in numerous commercial pesticides, enhancing efficacy. nih.gov |

| Benzothiazinones (Analogs) | Antitubercular Agents | The trifluoromethyl group is a common feature in developing potent inhibitors of tuberculosis. |

Analytical and Spectroscopic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For fluorinated compounds like 2,4-bis(trifluoromethyl)acetyl chloride, a multi-nuclear approach provides a complete picture of the molecular framework.

Fluorine-19 (¹⁹F) NMR Analysis of Trifluoromethyl Moieties and Coupling Constants

Fluorine-19 NMR is highly sensitive and provides a wide chemical shift range, making it an excellent method for characterizing fluorinated compounds. colorado.edu The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, resulting in strong, easily detectable signals. rsc.orgresearchgate.net

For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals corresponding to the two trifluoromethyl (CF₃) groups at the 2- and 4-positions of the phenyl ring. The difference in their chemical environments, arising from their proximity to the acetyl chloride group and their relative positions on the aromatic ring, would lead to different chemical shifts. The typical chemical shift range for CF₃ groups on an aromatic ring is between -60 and -65 ppm relative to a CFCl₃ standard. beilstein-journals.org

Spin-spin coupling between the fluorine nuclei and adjacent protons on the aromatic ring would result in splitting of the ¹⁹F signals. This heteronuclear coupling provides valuable information about the connectivity of the molecule. The magnitude of the coupling constant (J-value) is dependent on the number of bonds separating the coupled nuclei.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Position of CF₃ Group | Predicted Chemical Shift (δ) (ppm) | Multiplicity |

|---|---|---|

| 2-CF₃ | -62 to -64 | Quartet (due to coupling with H-3) |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Advanced NMR Techniques for Mechanistic and Kinetic Studies (e.g., 2D NMR, in situ NMR, low-field NMR)

Advanced NMR techniques can provide deeper insights into the structure and reactivity of this compound.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign the proton and carbon signals by showing correlations between coupled nuclei. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range couplings between protons and carbons, further confirming the connectivity of the molecule.

In situ NMR Monitoring: The reactivity of this compound in various chemical transformations can be monitored in real-time using in situ NMR. This allows for the observation of reaction intermediates and the determination of reaction kinetics, providing valuable mechanistic information.

Low-Field NMR: While high-field NMR provides the best resolution, low-field benchtop NMR spectrometers are becoming increasingly useful for routine analysis and reaction monitoring in synthetic chemistry labs due to their lower cost and ease of use. chemicalbook.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide complementary information to NMR for the full characterization of a molecule.

Vibrational Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, the IR spectrum would be dominated by strong absorption bands characteristic of the carbonyl group and the carbon-fluorine bonds.

C=O Stretch: The carbonyl group of the acetyl chloride will exhibit a strong, sharp absorption band at a relatively high wavenumber, typically in the range of 1785-1815 cm⁻¹. The position of this band is sensitive to the electronic effects of the attached groups.

C-F Stretches: The trifluoromethyl groups will give rise to very strong and characteristic absorption bands in the region of 1100-1350 cm⁻¹. These are often multiple, intense bands.

C-Cl Stretch: The carbon-chlorine stretch of the acetyl chloride is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic C-H and C=C Stretches: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Acid Chloride) | Stretch | 1785 - 1815 | Strong |

| C-F (Trifluoromethyl) | Stretch | 1100 - 1350 | Very Strong, Multiple Bands |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

Note: The exact frequencies would need to be determined from an experimental spectrum.

Electronic Spectroscopy for Reaction Intermediate Detection and Mechanistic Insights

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful tool for monitoring chemical reactions and detecting transient intermediates. This technique relies on changes in the absorption of light by molecules as their electronic structure is altered during a reaction. For acyl chlorides, this can provide valuable mechanistic insights into processes like acylation. rsc.org

While specific studies detailing the use of UV-Vis spectroscopy to detect reaction intermediates of this compound are not extensively documented in the reviewed literature, the general principles are applicable. A reaction involving this compound, for instance, the formation of an ester or amide, could be monitored by observing the disappearance of the acyl chloride's characteristic absorption band and the appearance of new bands corresponding to the product. acs.org The presence of the aromatic ring and trifluoromethyl groups influences the electronic transitions, providing a spectral window to track reaction progress. acs.org If a colored or UV-active intermediate were formed, its transient appearance and decay could be followed, offering clues about the reaction mechanism, whether it be a concerted, addition-elimination, or other pathway.

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of compounds. It functions by ionizing molecules and then sorting them based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which are crucial for determining the precise elemental formula of a compound. For 2-(2,4-Bis(trifluoromethyl)phenyl)acetyl chloride (a structural isomer of the title compound), HRMS can distinguish its formula, C₁₀H₅ClF₆O, from other potential formulas with the same nominal mass. This high level of precision is essential for confirming the identity of newly synthesized molecules and for analyzing complex mixtures where isobaric interferences may occur. nih.gov The technique is particularly valuable in fluorinated compound research for verifying the number of fluorine atoms. nih.gov

Table 1: Theoretical Exact Mass Data for 2-(2,4-Bis(trifluoromethyl)phenyl)acetyl chloride

| Molecular Formula | Species | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₁₀H₅ClF₆O | [M]⁺ | 302.0011 |

| C₁₀H₅ClF₆O | [M+H]⁺ | 303.0089 |

| C₁₀H₄ClF₆O | [M-H]⁺ | 300.9933 |

| C₁₀H₅F₆O | [M-Cl]⁺ | 267.0217 |

| C₉H₅F₆O | [M-COCl]⁺ | 239.0295 |

To analyze the complex mixtures often generated during chemical synthesis, mass spectrometry is coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC).

GC-MS is highly effective for the analysis of volatile and thermally stable compounds. sapub.orgresearchgate.net Given the reactive nature of acyl chlorides, they are often converted into more stable derivatives before GC-MS analysis to prevent degradation in the instrument. nih.govrsc.org For example, the reaction of this compound with an alcohol would produce a corresponding ester, which is typically more stable and can be readily analyzed by GC-MS to monitor reaction conversion and identify byproducts. nih.gov This approach allows for the separation of components in a reaction mixture, with the mass spectrometer providing structural identification for each separated peak. researchgate.net

LC-MS is suitable for less volatile or thermally sensitive compounds and can often be used to analyze acyl chlorides and their reaction products directly without derivatization. This technique is instrumental in monitoring the progress of a reaction by taking aliquots over time and analyzing the concentration of reactants, intermediates, and products.

Table 2: Representative GC-MS Data for a Hypothetical Acylation Reaction Mixture

| Retention Time (min) | Major m/z Fragments | Tentative Identification |

|---|---|---|

| 4.5 | 267, 239, 211 | 2,4-Bis(trifluoromethyl)phenylacetic acid (hydrolysis byproduct) |

| 6.2 | 302, 267, 63 | This compound (unreacted) |

| 9.8 | 312, 267, 45 | Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)acetate (product) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a single crystal of a reactive liquid like this compound is challenging, the structural characteristics of the 2,4-bis(trifluoromethyl)phenyl moiety can be elucidated by analyzing stable, crystalline derivatives. nih.govmdpi.com

By synthesizing a solid derivative—for instance, an amide or a complex enaminone—and growing a suitable crystal, the bond lengths, bond angles, and conformational arrangement of the molecule can be determined with high precision. This information provides invaluable insight into the steric and electronic properties conferred by the two trifluoromethyl groups on the phenyl ring. researchgate.net Studies on related structures, such as 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one, have provided detailed crystallographic data that serve as a model for understanding the solid-state conformation of this family of compounds. bohrium.com

Table 3: Crystallographic Data for the Related Compound 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₁F₆NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1556(8) |

| b (Å) | 24.877(3) |

| c (Å) | 7.6067(7) |

| β (°) | 116.745(6) |

| Volume (ų) | 1378.2(3) |

| Z | 4 |

Data sourced from a study on a closely related structural analog. bohrium.com

Theoretical and Computational Investigations of 2,4 Bis Trifluoromethyl Acetyl Chloride Systems

Computational Modeling of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, aiding in the structural confirmation of newly synthesized compounds and in understanding their electronic and vibrational properties.

NMR spectroscopy, particularly ¹⁹F NMR, is a cornerstone of organofluorine chemistry. researchgate.net Computational prediction of NMR parameters provides a powerful tool for assigning complex spectra and confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is the most common approach for calculating NMR chemical shifts. nih.gov

For 2,4-bis(trifluoromethyl)acetyl chloride, key applications include:

¹⁹F NMR Chemical Shift Prediction: The chemical shifts of fluorine nuclei are highly sensitive to their electronic environment. researchgate.net DFT calculations can predict the ¹⁹F chemical shifts of the two distinct trifluoromethyl groups. The accuracy of these predictions depends heavily on the choice of functional and basis set. Studies have shown that functionals like ωB97XD with basis sets such as 6-31+G(d,p) or aug-cc-pVDZ can provide reliable predictions, often with root-mean-square errors of a few ppm. nsf.govrsc.org

¹³C and ¹H NMR Prediction: Calculations can also predict the chemical shifts for the carbon and any hydrogen nuclei, aiding in the complete assignment of the NMR spectra.

Coupling Constants: While more computationally intensive to calculate, J-couplings (e.g., ¹J-CF, ²J-CF, ³J-FF) can also be predicted. These are crucial for confirming connectivity and stereochemistry.

Table 2: Representative Predicted vs. Experimental ¹⁹F NMR Chemical Shifts for Fluorinated Aromatics Source: Adapted from studies on computational ¹⁹F NMR prediction. nih.gov

| Compound | Fluorine Position | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-31+G(d,p)) | Deviation (ppm) |

|---|---|---|---|---|

| Pentafluoropyridine | F-2,6 | -88.9 | -90.5 | -1.6 |

| F-4 | -141.1 | -143.2 | -2.1 | |

| F-3,5 | -161.8 | -163.5 | -1.7 | |

| 1,2,4,5-Tetrafluorobenzene | All F | -138.9 | -140.8 | -1.9 |

| 2,3,5,6-Tetrafluoroanisole | F-2,6 | -141.1 | -142.9 | -1.8 |

| F-3,5 | -157.9 | -159.7 | -1.8 |

Simulating vibrational (IR, Raman) and electronic (UV-Vis) spectra is essential for validating experimental results and assigning spectral features to specific molecular motions or electronic transitions.

Vibrational Spectra (IR/Raman): DFT calculations can predict the harmonic vibrational frequencies of a molecule. These calculated frequencies correspond to specific vibrational modes, such as C=O stretching, C-F stretching, and CF₃ deformation modes. While calculated harmonic frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors to achieve excellent agreement. nih.gov This allows for the confident assignment of every major peak in an experimental IR or Raman spectrum.

Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating electronic absorption spectra. mdpi.comyoutube.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λ_max). For a molecule like this compound, TD-DFT would be used to predict the n → π* and π → π* transitions associated with the carbonyl chromophore. mdpi.comacs.org

Advanced Computational Techniques in Fluorine Chemistry

The unique challenges posed by fluorine have spurred the development of specialized and advanced computational methods.

Machine Learning (ML): AI and machine learning are increasingly being applied to organofluorine chemistry. precedenceresearch.com ML models can be trained on large datasets of reaction outcomes or calculated properties to make rapid and accurate predictions. acs.org For example, machine learning algorithms can predict reaction yields for fluorination reactions or predict properties like Lewis acidity based on molecular structure, accelerating the discovery of new reagents and reaction conditions. researchgate.netucla.edu

Ab Initio Molecular Dynamics (AIMD): For studying dynamic processes and explicit solvent effects, AIMD simulations are a powerful tool. nsf.gov Unlike static calculations, AIMD simulates the movement of atoms over time based on forces calculated from quantum mechanics. This approach can provide insight into reaction dynamics and the role of specific solvent-solute interactions in fluorinated systems. acs.orgresearchgate.net

Advanced Quantum Theories: The development of new quantum chemical methods continues to improve the accuracy of predictions for challenging systems. Techniques that go beyond standard DFT, such as double-hybrid DFT or advanced correlated ab initio methods, are being applied to provide more reliable data on the electronic structure and reactivity of complex organofluorine compounds. acs.org

Solvation Models and Environmental Effects on Reaction Kinetics and Thermodynamics

The solvent environment can profoundly influence the rates and equilibrium positions of chemical reactions. Solvation models are computational methods designed to account for these effects. These models can be broadly categorized into two types: implicit (continuum) and explicit.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute. For reactions involving acyl chlorides, continuum models have been used to study the stabilization of charged intermediates and transition states. For instance, in the solvolysis of acyl chlorides, the polarity of the solvent can dictate the reaction mechanism, favoring either a bimolecular addition-elimination pathway or a unimolecular ionization (SN1) pathway. Theoretical studies on related compounds, like chloroacetyl chloride, have shown that models incorporating a molecule of solvent acting as a nucleophile and another as a general base can quantitatively explain reaction rates and product distributions in various alcohol-water mixtures.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This method is computationally more demanding but allows for the detailed investigation of specific solute-solvent interactions, such as hydrogen bonding. For a molecule like this compound, explicit models would be essential to understand how specific interactions with protic or aprotic solvents influence the reactivity of the carbonyl group and the stability of any tetrahedral intermediates.

| Analogous Acyl Chloride | Solvent System | Relative Rate Constant (krel) | Postulated Mechanism |

|---|---|---|---|

| p-Nitrobenzoyl Chloride | 80% Acetone-Water | 1.00 | Addition-Elimination |

| p-Nitrobenzoyl Chloride | 90% Acetone-Water | 0.45 | Addition-Elimination |

| Phenylacetyl Chloride | Ethanol | 1.00 | Addition-Elimination |

| Phenylacetyl Chloride | 80% Ethanol-Water | ~50 | Ionization (SN1-like) |

| Acetyl Chloride | Methanol | 1.00 | SN2/SN1 (Ionization) |

This table presents illustrative data from studies on analogous compounds to demonstrate the impact of solvent on reaction rates and mechanisms. The data is not specific to this compound.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Complex Systems

For large, complex systems, such as enzymatic reactions or reactions in a large box of explicit solvent molecules, full quantum mechanical calculations are often computationally prohibitive. Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods offer a solution by partitioning the system into two regions. nih.gov

The core region, where bond-breaking and bond-forming events occur (e.g., the this compound molecule and the attacking nucleophile), is treated with a high-level, accurate quantum mechanics (QM) method. The remainder of the system, such as the surrounding solvent molecules or the protein scaffold of an enzyme, is treated with a less computationally expensive molecular mechanics (MM) force field. nih.govnih.gov

This tiered approach allows for the accurate modeling of the electronic changes in the reactive center while still accounting for the steric and electrostatic influence of the larger environment. nih.gov The interaction between the QM and MM regions is a critical aspect of the methodology, with electrostatic embedding being a common scheme where the partial charges of the MM atoms polarize the QM wavefunction. youtube.com

Applications in Reaction Mechanism Studies:

QM/MM simulations are particularly powerful for:

Mapping Reaction Pathways: By calculating the potential energy surface, researchers can identify transition states and intermediates, providing a detailed mechanistic picture. youtube.com

Calculating Activation Barriers: The free energy profile along a reaction coordinate can be determined, yielding activation free energies that can be compared with experimental kinetic data. acs.org

Elucidating Environmental Effects: The role of individual amino acid residues in an enzyme's active site or specific solvent molecules in stabilizing a transition state can be precisely investigated. nih.gov

For a hypothetical reaction involving this compound in a complex environment, a QM/MM setup would be structured as follows:

| Component | Region | Theoretical Treatment | Rationale |

|---|---|---|---|

| This compound | QM | Density Functional Theory (DFT) or Ab Initio Methods | Accurately describes the electronic structure changes during the reaction (e.g., nucleophilic attack at the carbonyl). |

| Attacking Nucleophile (e.g., H2O, an alcohol, or an amine) | QM | Density Functional Theory (DFT) or Ab Initio Methods | Essential for modeling the bond formation with the acyl chloride. |

| Surrounding Solvent Molecules (e.g., a sphere of water) | MM | Classical Force Field (e.g., AMBER, CHARMM) | Provides the steric and electrostatic influence of the bulk solvent on the reaction center. |

| Enzyme Active Site Residues (if applicable) | MM (or QM for key catalytic residues) | Classical Force Field (or DFT for residues directly involved in catalysis) | Models the specific interactions (hydrogen bonding, steric hindrance) that modulate reactivity. |

This table illustrates a typical QM/MM partitioning for studying a reaction of this compound in a condensed-phase or biological system.

Through such simulations, one could investigate, for example, the detailed mechanism of hydrolysis or aminolysis of this compound, clarifying the structure of the tetrahedral intermediate and the transition states leading to its formation and breakdown, all while under the influence of a realistic molecular environment.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for Bis(trifluoromethyl)acetyl Chloride

The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which present environmental and safety challenges. Future research will likely focus on developing greener, more sustainable methods for the synthesis of 2,4-bis(trifluoromethyl)acetyl chloride.

A primary area of investigation will be the adoption of continuous flow chemistry . Flow reactors offer superior control over reaction parameters, enhanced safety, and potential for scalability. montclair.edunih.gov Translating the synthesis of this compound to a continuous flow process could minimize the use of hazardous reagents and reduce waste generation.

Another promising direction is the exploration of photocatalytic methods . Recent advancements have demonstrated the synthesis of acyl fluorides directly from aldehydes using photocatalysis, which could be adapted for acyl chlorides. nih.gov Developing a photocatalytic route from 2,4-bis(trifluoromethyl)benzaldehyde (B1301067) would represent a significant step towards a more sustainable synthesis.

Furthermore, research into novel catalytic systems that can directly convert carboxylic acids to acyl chlorides with higher efficiency and selectivity under mild conditions is warranted. This could involve the use of earth-abundant metal catalysts or metal-free approaches to minimize environmental impact.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Continuous Flow Chemistry | Enhanced safety, scalability, reduced waste | Reactor design, optimization of reaction conditions |

| Photocatalysis | Use of light as a renewable energy source, mild conditions | Catalyst development, substrate scope expansion |

| Novel Catalytic Systems | Higher efficiency, use of non-toxic metals | Earth-abundant metal catalysts, metal-free alternatives |

Exploration of New Reactivity Modes and Catalytic Systems for Trifluoromethyl Acylations

The reactivity of this compound is largely unexplored beyond standard acylation reactions. Future research should aim to uncover new reactivity patterns and develop novel catalytic systems to harness its synthetic potential.

One area of focus will be its use in transition metal-catalyzed cross-coupling reactions . While trifluoromethylation of aryl halides is well-established, the use of trifluoromethylated acyl chlorides as coupling partners is less common. beilstein-journals.orgd-nb.infomagtech.com.cn Developing catalytic systems, for example, based on palladium or copper, that can mediate the coupling of this compound with various organometallic reagents would provide access to a wide range of novel ketones. nih.gov

Organocatalysis presents another exciting frontier. The 3,5-bis(trifluoromethyl)phenyl group is a common motif in hydrogen-bond-donating organocatalysts due to its strong electron-withdrawing nature. rsc.org Investigating the use of this compound in organocatalyzed reactions could lead to new asymmetric transformations. For instance, its reaction with prochiral nucleophiles in the presence of a chiral organocatalyst could provide enantiomerically enriched products. nih.govnih.gov

Furthermore, exploring its reactivity with unconventional nucleophiles and under non-traditional activation methods, such as electrochemical or mechanochemical activation, could unlock novel chemical transformations.

| Catalytic Approach | Potential Reactions | Key Research Focus |

| Transition Metal Catalysis | Cross-coupling reactions, C-H functionalization | Catalyst and ligand design, mechanistic studies |

| Organocatalysis | Asymmetric acylations, cascade reactions | Development of new chiral catalysts, substrate scope |

| Alternative Activation | Electrosynthesis, mechanochemistry | Exploring new reactivity under solvent-free or mild conditions |

Expansion of Applications in Emerging Fields of Chemical Biology and Materials Science

The introduction of the 2,4-bis(trifluoromethyl)phenyl moiety can significantly alter the biological and material properties of molecules. Future research should focus on leveraging these properties in chemical biology and materials science.

In chemical biology , the 3,5-bis(trifluoromethyl)phenyl group has been incorporated into pyrazole (B372694) derivatives that exhibit potent antimicrobial activity against drug-resistant bacteria. nih.govmdpi.com This suggests that derivatives of this compound could serve as building blocks for novel therapeutic agents. Future work could involve synthesizing libraries of amides and esters from this acyl chloride and screening them for various biological activities. The enzymatic synthesis of fluorinated compounds is a growing field, and exploring the potential of enzymes to process substrates containing the bis(trifluoromethyl)phenyl group could lead to novel bioactive molecules. nih.gov

In materials science , polymers containing bis(trifluoromethyl)phenyl units have been shown to possess high refractive indices and excellent thermal stability. acs.orgacs.org this compound could be used as a monomer in polymerization reactions to create novel high-performance polymers. For example, its condensation with aromatic diols or diamines could yield polyesters and polyamides with unique optical and thermal properties suitable for applications in optics and electronics.

| Field of Application | Potential Use | Key Research Focus |

| Chemical Biology | Synthesis of novel antimicrobial agents, enzyme inhibitors | Library synthesis and biological screening, structure-activity relationship studies |

| Materials Science | Development of high-refractive-index polymers, thermally stable materials | Polymer synthesis and characterization, investigation of optical and physical properties |

Integration of Advanced Computational Methodologies for Predictive Chemical Design

Computational chemistry offers powerful tools to understand and predict the behavior of molecules, which can accelerate the discovery and development of new chemical entities and reactions.

Density Functional Theory (DFT) calculations can be employed to elucidate the reaction mechanisms of trifluoromethylacylations. nih.govacs.orgacs.org By modeling the transition states and intermediates, researchers can gain insights into the factors controlling reactivity and selectivity. montclair.edu This understanding can guide the design of more efficient catalysts and the optimization of reaction conditions. Computational studies can also predict the thermodynamic feasibility of novel, yet-to-be-tested synthetic routes. nih.gov

Furthermore, computational screening can be used to predict the properties of new materials and bioactive molecules derived from this compound. For instance, quantum chemical calculations can predict the electronic and optical properties of new polymers, aiding in the design of materials with desired characteristics. hokudai.ac.jp In drug discovery, computational docking studies can predict the binding affinity of potential drug candidates to their biological targets, helping to prioritize compounds for synthesis and testing. acs.org

| Computational Method | Application | Key Research Focus |

| Density Functional Theory (DFT) | Mechanistic studies of reactions, prediction of reactivity | Elucidating reaction pathways, designing new catalysts |

| Molecular Docking | Predicting binding of molecules to biological targets | Virtual screening for drug discovery |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions, predicting material properties | Designing new bioactive compounds and functional materials |

Q & A

Basic Research Questions

Q. What critical physical and chemical properties of 2,4-bis(trifluoromethyl)acetyl chloride influence its laboratory handling and reactivity?

- Key Properties :

- Boiling Point : Analogous compounds like 3,5-bis(trifluoromethyl)benzoyl chloride exhibit a boiling point of 65–67°C at 12 mmHg, suggesting similar volatility for the 2,4-isomer .

- Molecular Weight : ~276.56 g/mol (based on structural analogs), impacting molar calculations for stoichiometry .

- Electrophilicity : The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the carbonyl carbon, increasing reactivity toward nucleophiles.

- Methodological Guidance : Store under anhydrous conditions (e.g., inert atmosphere) to prevent hydrolysis. Use low-temperature setups (e.g., ice baths) during reactions to control exothermicity.

Q. What safety protocols are essential for handling this compound?

- PPE Requirements : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Emergency Measures : In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing. For eye exposure, irrigate with saline solution .

- Storage : Keep in a tightly sealed container away from moisture and bases, which may trigger decomposition .

Q. How should researchers design a synthesis protocol for this compound?

- Synthetic Routes :

Acylation : React 2,4-bis(trifluoromethyl)acetic acid with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane .

Purification : Distill under reduced pressure (e.g., 12 mmHg) to isolate the product, leveraging its volatility .

- Quality Control : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) and confirm purity via ¹⁹F NMR .

Advanced Research Questions

Q. How can competing side reactions be minimized during nucleophilic acyl substitution with this compound?

- Challenge : Steric hindrance from the trifluoromethyl groups may slow reactivity, while overactivation of the carbonyl can lead to hydrolysis or undesired byproducts.

- Optimization Strategies :

- Use polar aprotic solvents (e.g., THF or DMF) to stabilize intermediates .

- Add catalysts like DMAP (4-dimethylaminopyridine) to enhance nucleophilic attack efficiency .

- Maintain temperatures between 0–25°C to balance reactivity and selectivity .

Q. What analytical techniques are recommended for assessing the purity and structural integrity of this compound?

- Techniques :

- ¹H/¹⁹F NMR : Confirm the presence of trifluoromethyl groups (δ ~ -60 ppm in ¹⁹F NMR) and acyl chloride functionality .

- GC-MS : Detect impurities using a DB-5 column and electron ionization to identify fragmentation patterns .

- FTIR : Validate the carbonyl stretch (~1800 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Q. How do the trifluoromethyl groups in this compound influence its stability under varying pH conditions?

- Acidic Conditions : The compound is relatively stable but may hydrolyze slowly to the corresponding carboxylic acid.

- Basic Conditions : Rapid hydrolysis occurs due to nucleophilic attack by hydroxide ions.

- Experimental Validation : Conduct kinetic studies in buffered solutions (pH 2–12) and monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/water) .

Q. What strategies can mitigate hazards during large-scale reactions involving this compound?

- Engineering Controls : Use jacketed reactors with cooling systems to manage exothermicity.

- Waste Management : Quench excess reagent with ice-cold sodium bicarbonate solution to neutralize HCl gas .

- Contingency Planning : Install emergency scrubbers to handle accidental releases of corrosive vapors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.